4,5-Dichloro-3-hydroxyisothiazole
Description
4,5-Dichloro-3-hydroxyisothiazole (C₃HCl₂NOS(OH)) is a halogenated isothiazole derivative characterized by chlorine atoms at positions 4 and 5 and a hydroxyl group at position 3. Its synthesis typically involves cyclization reactions of thioamide precursors or halogenation of hydroxyisothiazole intermediates . Recent crystallographic studies (CCDC 2213501–2213504, 2243955–2243956) confirm its planar heterocyclic core, with intramolecular hydrogen bonding between the hydroxyl group and adjacent nitrogen, stabilizing the structure .
Properties
IUPAC Name |
4,5-dichloro-1,2-thiazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2NOS/c4-1-2(5)8-6-3(1)7/h(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOQQUKTKZBUOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SNC1=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337441 | |
| Record name | 3(2H)-Isothiazolone, 4,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25658-72-4 | |
| Record name | 3(2H)-Isothiazolone, 4,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Related Isothiazole Derivatives
3,5-Dichloro-4-isothiazolecarbonitrile
- Structure : Chlorine at positions 3 and 5, and a nitrile group at position 4 (C₄Cl₂N₂S).
- Synthesis : Prepared via cyclization of thioamide derivatives with chlorinating agents, as described by Hatchard (1964) .
- Key Differences : The absence of a hydroxyl group reduces hydrogen-bonding capacity compared to 4,5-dichloro-3-hydroxyisothiazole. The electron-withdrawing nitrile group enhances electrophilic reactivity, making it more reactive in nucleophilic substitutions .
5-Chloro-2-methyl-4-isothiazolin-3-one
- Structure: Chlorine at position 5, methyl at position 2, and a ketone at position 3 (C₄H₄ClNOS).
- Applications : Widely used as a biocide (CAS 26172-55-4) due to its antimicrobial properties .
- Key Differences : The ketone group at position 3 increases electrophilicity but reduces acidity compared to the hydroxyl group in this compound. The methyl group enhances steric hindrance, limiting ring functionalization .
5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile)
- Structure : Two brominated isothiazole units linked by a disulfide bond (C₆Br₂N₄S₃).
- Synthesis : Produced via oxidative coupling of thiol precursors, as patented by Hatchard (1964) .
- Key Differences : The disulfide bridge enables dimerization, altering solubility and redox properties. Bromine substituents increase molecular weight and polarizability compared to chlorine analogs .
Physicochemical and Spectral Properties
Table 1: Comparative Physicochemical Data
- Hydrogen Bonding : The hydroxyl group in this compound facilitates stronger intermolecular interactions than chloro or methyl substituents in analogs, impacting crystal packing .
- Electron Density : DFT calculations reveal that the hydroxyl group donates electron density to the isothiazole ring, reducing electrophilicity at position 4 compared to nitrile-substituted derivatives .
Reactivity and Functionalization Potential
- This compound : The hydroxyl group allows for derivatization via esterification or etherification, while chlorine atoms enable cross-coupling reactions (e.g., Suzuki-Miyaura) .
- 3,5-Dichloro-4-isothiazolecarbonitrile : The nitrile group undergoes hydrolysis to amides or reduction to amines, expanding its utility in heterocyclic synthesis .
- 5-Chloro-2-methyl-4-isothiazolin-3-one: Limited functionalization due to steric hindrance from the methyl group; primarily used as a biocidal agent without further modification .
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